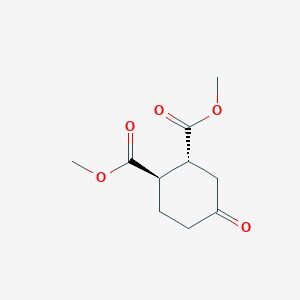
3-Chloro-4-nitrophenol
概要
説明
3-Chloro-4-nitrophenol is a chloronitrophenol . It is widely used as an important building block for the synthesis of dyes, drugs, explosives, and pesticides . It has been used as a reactant in the synthetic preparation of highly potent BTK and JAK3 dual inhibitors and may also have antifungal activity .
Molecular Structure Analysis
The molecular formula of 3-Chloro-4-nitrophenol is C6H4ClNO3 . It has a molecular weight of 173.56 .
Physical And Chemical Properties Analysis
3-Chloro-4-nitrophenol has a molecular weight of 173.56 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
科学的研究の応用
Adsorption and Removal Studies
- 3-Chloro-4-nitrophenol (3C4NP) is studied for its removal from aqueous solutions, particularly using graphene as an adsorbent. The effectiveness of graphene in removing 3C4NP from water has been explored under various conditions, showing that the adsorption process is feasible, spontaneous, and exothermic within a specific temperature range (Mehrizad & Gharbani, 2014).
Advanced Oxidation Processes (AOPs)
- Various AOPs have been assessed for the degradation of 3C4NP, with studies indicating that methods like UV/Fenton are highly effective in partially mineralizing the compound. This research highlights the comparative effectiveness and costs of different AOPs for degrading 3C4NP in waste environments (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).
Electrochemical Degradation
- Electrochemical methods have been explored for the oxidative degradation of compounds like 3C4NP. The research shows promising results for the degradation of these compounds using ozone formation at PbO2 anodes, suggesting a potential method for environmental remediation (Amadelli, Samiolo, Battisti, & Velichenko, 2011).
Effects on Anaerobic Systems
- The toxic effects of nitrophenols, including 3C4NP, on anaerobic systems used in waste treatment have been studied. Research has shown that these compounds can have a significant inhibitory impact on microbial activity in such systems, providing vital information for managing waste treatment processes (Podeh, Bhattacharya, & Qu, 1995).
Biodegradation Studies
- The biodegradation of 3C4NP and other similar compounds has been examined, with insights into the microbial pathways and enzymes involved. Such studies are crucial for developing effective bioremediation strategies for contaminated environments (Arora, Srivastava, Garg, & Singh, 2017).
Catalytic Reduction Research
- Research on the catalytic reduction of 3C4NP, particularly focusing on novel materials like gold nanoparticles supported by amino groups on magnetite microspheres, offers promising approaches for the treatment of wastewater containing such compounds (Ma et al., 2018).
Safety and Hazards
作用機序
Target of Action
Similar compounds such as 2-chloro-4-nitrophenol have been studied, and it has been found that certain bacteria, such asCupriavidus sp. CNP-8, can degrade these compounds . The specific enzymes involved in this process, such as the two-component FAD-dependent monooxygenase HnpAB, could be considered as the primary targets .
Mode of Action
In the case of 2-chloro-4-nitrophenol, it has been reported that the compound is converted to 1,2,4-benzenetriol (bt) via chloro-1,4-benzoquinone by the enzyme hnpab . This suggests that 3-Chloro-4-nitrophenol may also undergo similar transformations.
Biochemical Pathways
For 2-chloro-4-nitrophenol, it has been reported that the compound is degraded via the 1,2,4-benzenetriol pathway inCupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-chloro-4-nitrophenol-utilizers .
Result of Action
Chlorophenols and their derivatives are known to be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4-nitrophenol. For instance, the degradation of similar compounds like 2-chloro-4-nitrophenol has been reported to occur in certain bacteria, suggesting that the presence of these bacteria in the environment could influence the compound’s action . Furthermore, anthropogenic activities have been reported to introduce chlorinated nitrophenols into the environment .
特性
IUPAC Name |
3-chloro-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTRZBWXGOPYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075416 | |
| Record name | Phenol, 3-chloro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-nitrophenol | |
CAS RN |
491-11-2 | |
| Record name | 3-Chloro-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-chloro-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-chloro-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-chloro-4-nitrophenol in the synthesis of banana-shaped molecules for liquid crystal studies?
A1: 3-Chloro-4-nitrophenol serves as a starting material in the synthesis of the target banana-shaped molecule, PBCOB []. It first undergoes a substitution reaction with 1-bromooctane. This modified intermediate then reacts further, ultimately leading to the formation of PBCOB through a Schiff’s base condensation reaction.
Q2: Why is the synthesis of PBCOB relevant to liquid crystal research?
A2: PBCOB is a "banana-shaped" molecule, also known as a bent-core mesogen. These molecules exhibit unique self-assembling properties and can form various liquid crystalline phases, including the smectic phase mentioned in the abstract []. Understanding how structural modifications, like the ones derived from 3-chloro-4-nitrophenol, influence the formation of these phases is crucial for developing new materials with tailored liquid crystal properties. These materials have applications in displays, sensors, and other advanced technologies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Chloro-benzylidene)-amino]-isoindole-1,3-dione](/img/structure/B188020.png)
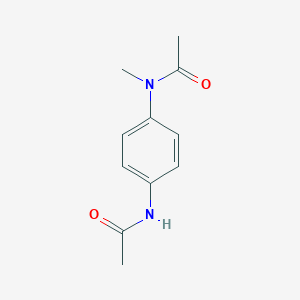
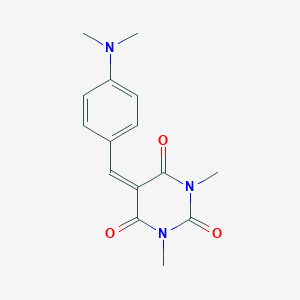



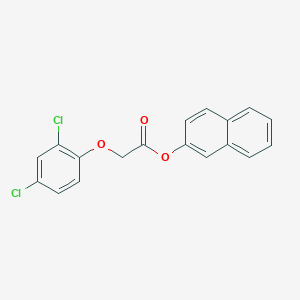

![N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B188030.png)
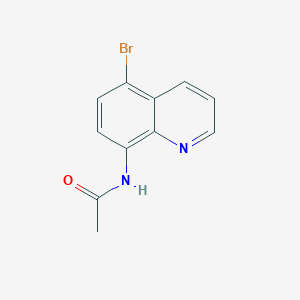
![3-[(Diphenylmethoxy)methyl]piperidine](/img/structure/B188034.png)
![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)
